molecular formula C7H4ClN3O3 B8004687 7-Chloro-5-nitro-1,3-benzoxazol-2-amine

7-Chloro-5-nitro-1,3-benzoxazol-2-amine

Cat. No.: B8004687
M. Wt: 213.58 g/mol
InChI Key: RVZMLKNBVLXHIR-UHFFFAOYSA-N
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Description

7-Chloro-5-nitro-1,3-benzoxazol-2-amine is a benzoxazole derivative characterized by a chloro substituent at position 7 and a nitro group at position 5 on the benzoxazole core (Figure 1). Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

7-chloro-5-nitro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O3/c8-4-1-3(11(12)13)2-5-6(4)14-7(9)10-5/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZMLKNBVLXHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-nitro-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with appropriate chlorinated and nitrated precursors. One common method includes the reaction of 2-aminophenol with 4-chloro-3-nitrobenzoyl chloride under basic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups replacing the chlorine atom.

    Reduction: 7-Chloro-5-amino-1,3-benzoxazol-2-amine as the major product.

    Oxidation: Oxidized benzoxazole derivatives, although these reactions are less frequently studied.

Scientific Research Applications

7-Chloro-5-nitro-1,3-benzoxazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-5-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzoxazole ring can engage in π-π stacking or hydrogen bonding with target molecules . These interactions can modulate the activity of enzymes or receptors, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 7-Chloro-5-nitro-1,3-benzoxazol-2-amine, highlighting substituent positions, molecular data, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Synthesis Method Reference
5-Chloro-1,3-benzoxazol-2-amine Cl at position 5 C₇H₅ClN₂O 168.58 RA metabolism inhibition (50% at tested dose) Cyclization of nitroaniline derivatives
5-Chloro-6-nitro-1,3-benzoxazol-2-amine Cl at position 5, NO₂ at 6 C₇H₄ClN₃O₃ 213.58 High polarity due to nitro group; potential antimicrobial activity (inferred from structural analogs) Nitration of chlorinated precursors
N,N-Diethyl-1,3-benzoxazol-2-amine N,N-diethyl at position 2 C₁₁H₁₄N₂O 190.24 Improved lipophilicity; no direct bioactivity reported Photoredox-catalyzed dealkylation
7-(Furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine Furan and methyl substituents C₁₂H₁₀N₂O₂ 214.22 Enhanced aromatic interactions; structural complexity for drug design Multi-step heterocyclic synthesis
N-(4-Chlorophenyl)-5-[(6,7-dimethoxyquinolin-4-yl)oxy]-1,3-benzoxazol-2-amine Chlorophenyl and quinoline moieties C₂₄H₁₈ClN₃O₄ 447.87 Targeted kinase inhibition (PI3K alpha) Coupling reactions with heteroaromatic groups

Key Observations:

Nitro Groups: Nitro substitution (e.g., 5-Chloro-6-nitro analog) introduces polarity, which may improve solubility but reduce membrane permeability . Alkyl/Aryl Modifications: N,N-Diethyl groups (e.g., in N,N-Diethyl-1,3-benzoxazol-2-amine) increase lipophilicity, favoring blood-brain barrier penetration .

Biological Activity: Nitro and chloro derivatives show promise in antimicrobial and enzyme inhibition contexts . Complex analogs with fused heterocycles (e.g., quinoline in ) exhibit targeted kinase inhibition, suggesting versatility in therapeutic applications .

Synthetic Accessibility :

  • Chloro-nitro derivatives require precise nitration conditions to avoid over-oxidation .
  • Photoredox methods enable efficient introduction of tertiary amine groups, though scalability may be challenging .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹³C NMR (DMSO-d₆) identifies aromatic carbons (δ 160–112 ppm) and nitro/amine functionalities, with distinct shifts for chlorine-substituted carbons .
  • LC-MS/ESI : Confirms molecular weight (e.g., [M+H]⁺ ion at m/z ~295) and detects impurities .
  • HPLC : Dual-column analysis (C4 and C18) ensures >99% purity; retention times (e.g., 14.3 min on C4) validate reproducibility .

How can researchers resolve contradictions in spectral data, such as unexpected peaks in NMR?

Q. Advanced

  • By-product analysis : Unreacted intermediates (e.g., imines or halogenated precursors) may produce additional signals. Use preparative TLC or column chromatography to isolate impurities .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals; for example, NOESY can clarify spatial proximity of nitro and chlorine groups .
  • X-ray crystallography : Resolves ambiguities in substitution patterns (e.g., confirming nitro group position via unit cell parameters: a = 9.440 Å, b = 3.739 Å, c = 19.737 Å) .

What computational methods can predict the molecular interactions of this compound?

Q. Advanced

  • Molecular docking : Utilize crystal structure data (monoclinic P2₁/n space group, β = 101.67°) to model ligand-receptor binding .
  • DFT calculations : Optimize geometry using software (e.g., Gaussian) to study electronic effects of nitro and chloro substituents on aromatic ring reactivity.
  • Solubility prediction : COSMO-RS models estimate solubility in solvents like EtOAc or DMSO, critical for biological assay design .

How can derivatization strategies improve analytical detection of this compound?

Q. Advanced

  • CNBF derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to form fluorescent adducts, enhancing sensitivity in HPLC-UV/Vis or LC-MS .
  • Fluorescent tagging : Use NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole) to label amine groups for trace-level detection in biochemical assays .

What are the key considerations in designing a purification protocol for this compound?

Q. Basic

  • Solvent selection : Toluene for reaction, EtOAc for extraction, and diethyl ether for recrystallization minimize polar impurities .
  • Chromatography : Silica gel columns with gradient elution (hexane/EtOAc) separate nitro-substituted by-products .
  • Crystallization : Slow cooling in ether yields high-purity crystals (>99% by HPLC) .

How can thermal stability and decomposition pathways be analyzed?

Q. Advanced

  • TGA/DSC : Measure decomposition onset temperature (e.g., ~200°C) and enthalpy changes. Correlate with mass loss profiles .
  • Pyrolysis-GC/MS : Identify volatile decomposition products (e.g., NO₂, HCl) under inert atmospheres.
  • In situ XRD : Monitor phase transitions during heating to link structural changes to thermal events .

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